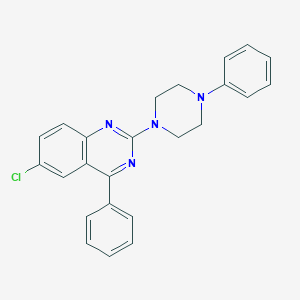

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” is a chemical compound with the CAS Number: 313398-51-5 . It has a molecular weight of 324.81 . It is usually in powder form .

Synthesis Analysis

The synthesis of quinazoline derivatives like “6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” often involves the coupling of appropriate acid chlorides with anthranilic acid derivatives, followed by cyclization .Molecular Structure Analysis

The InChI code for “6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” is1S/C18H17ClN4/c19-14-6-7-16-15 (12-14)17 (13-4-2-1-3-5-13)22-18 (21-16)23-10-8-20-9-11-23/h1-7,12,20H,8-11H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

“6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” is a powder that is stored at room temperature . Its molecular weight is 324.81 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They can act on various pathways involved in cancer cell proliferation and survival. For instance, some quinazoline compounds are known to inhibit tyrosine kinase enzymes, which are crucial for signal transduction in cancer cells . The specific compound may similarly exhibit anticancer activity by interfering with these pathways.

Anti-Inflammatory Properties

These derivatives also display significant anti-inflammatory effects. They can modulate the body’s inflammatory response, which is beneficial not only in treating inflammation-related disorders but also in cancer therapy, where inflammation plays a key role in tumor progression .

Antibacterial Effects

The antibacterial properties of quinazoline derivatives make them potential candidates for the development of new antibiotics. They can act against various bacterial strains, helping to address the growing concern of antibiotic resistance .

Analgesic Effects

Quinazoline derivatives can function as analgesics, providing pain relief by inhibiting pain signals. This application is particularly relevant in the context of chronic pain management, where there is a constant need for effective and non-addictive painkillers .

Antiviral Activity

Research has indicated that quinazoline derivatives can exhibit antiviral activity, making them potential agents in the treatment of viral infections. Their mechanism may involve the inhibition of viral replication or the modulation of the immune response .

Antispasmodic Uses

These compounds have been shown to possess antispasmodic properties, which can be beneficial in treating conditions like asthma or irritable bowel syndrome, where smooth muscle spasms are a common symptom .

Wirkmechanismus

Eigenschaften

IUPAC Name |

6-chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4/c25-19-11-12-22-21(17-19)23(18-7-3-1-4-8-18)27-24(26-22)29-15-13-28(14-16-29)20-9-5-2-6-10-20/h1-12,17H,13-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFWMFUHURUWEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dichlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B402909.png)

![2-(3,4-dichlorophenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402910.png)

![3-(3-bromophenyl)-5-(4-fluorophenyl)-4,6-dioxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-[1,3]-dioxoindane)](/img/structure/B402911.png)

![2-(3,4-dichlorophenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402912.png)

![4-(Benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402914.png)

![3-Nitro-4-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402917.png)

![3-{4-nitrophenyl}-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2,4-dichlorophenyl)hydrazone]](/img/structure/B402919.png)

![(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402921.png)

![3-(Benzyloxy)benzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402922.png)

![3-allyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B402925.png)

![ethyl 4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoate](/img/structure/B402926.png)

![3-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B402929.png)